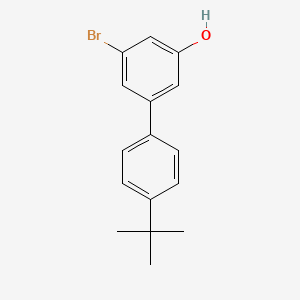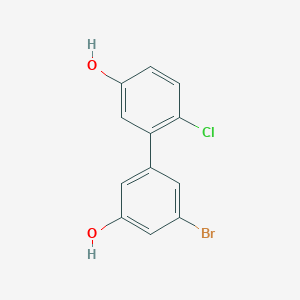
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% (3-B5HPP) is a compound composed of a phenol group, a bromine atom, and two chlorine atoms. It is a colorless solid with a melting point of 91-92°C and a boiling point of 248-250°C. 3-B5HPP is an important compound in the field of organic synthesis due to its versatile reactivity and its ability to form stable adducts. It is also used in the synthesis of various pharmaceuticals and other compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound can act as a nucleophile, which means that it can react with electrophiles to form adducts. It is also believed that the compound can act as a Lewis acid, which means that it can react with Lewis bases to form complexes. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can act as a catalyst, which means that it can promote the reaction of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% are not well understood. However, it is believed that the compound can interact with various biological molecules, such as proteins and enzymes, and it is also believed that it can act as an inhibitor of certain biochemical processes. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to be toxic to some organisms, and it has been found to be mutagenic in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments include its low cost, its ease of use, and its versatility. It can be used in a variety of reactions, and it is relatively stable, which makes it an ideal reagent for lab experiments. However, there are some limitations to using 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. It is toxic, and it can cause skin irritation, so it should be handled with care. In addition, it can be corrosive and volatile, so it should be stored and used in a well-ventilated area.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in scientific research. It could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the development of new catalysts and reagents. In addition, it could be used in the development of new fluorescent compounds and new polymers. Finally, it could be used in the development of new biological and medical applications, such as in the development of new drugs and treatments.
Métodos De Síntesis
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of phenol, the Williamson ether synthesis, and the Vilsmeier-Haack reaction. The most commonly used method is the Friedel-Crafts acylation of phenol, which involves the reaction of a phenol with an acid chloride in the presence of an aluminum chloride catalyst. This method is simple, efficient, and cost-effective, and it can be used to produce 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in high yields.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of various polymers and dyes, as well as in the synthesis of various organic compounds. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in the synthesis of various fluorescent compounds, which are important for various biological and medical applications.
Propiedades
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2/c13-8-3-7(4-10(16)5-8)11-6-9(15)1-2-12(11)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWDDYBOZGFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686423 |
Source


|
| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-05-7 |
Source


|
| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







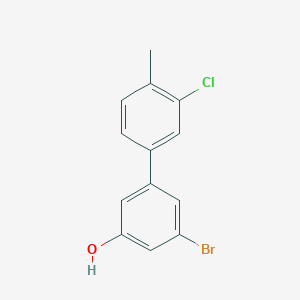
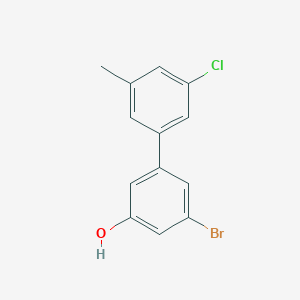
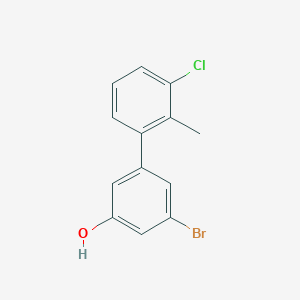
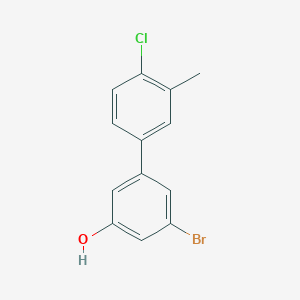
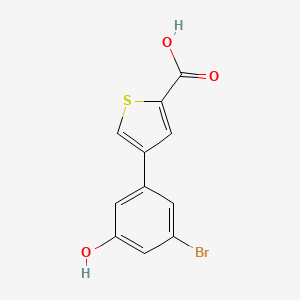
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
